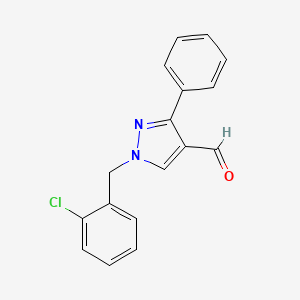

1-(2-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

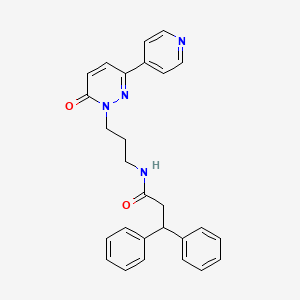

The compound “1-(2-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde” is likely an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyl group, which is a six-membered aromatic ring . The presence of the aldehyde functional group (-CHO) suggests that it may participate in various chemical reactions characteristic of aldehydes .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The presence of the pyrazole ring, phenyl group, and aldehyde functional group would contribute to the overall structure .Chemical Reactions Analysis

The compound, due to the presence of the aldehyde group, could potentially undergo nucleophilic addition reactions. The chlorobenzyl group might also undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the polar aldehyde group could influence its solubility in different solvents . The compound is likely to be a solid at room temperature .Scientific Research Applications

Molecular Structure and Crystal Packing

- The compound exhibits a twisted molecular structure, with phenyl and chlorobenzene rings and the carbaldehyde group being significantly twisted out of the pyrazole plane. This results in the formation of a helical supramolecular chain along a specific axis, mediated by C—H⋯O interactions, highlighting its importance in crystal packing (R. Prasath et al., 2011).

Synthesis and Structural Analysis

- The compound is part of a series of syntheses aimed at producing new pyrazole derivatives. Crystallographic studies reveal details about its spatial structure, including the coplanarity of the aldehydic fragment with the adjacent pyrazole ring and specific dihedral angles, demonstrating its significance in the field of synthetic chemistry (Cunjin Xu & Yan-Qin Shi, 2011).

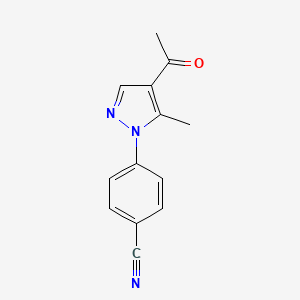

- Various pyrazole-based derivatives, including the compound , have been synthesized and characterized using various spectroscopic methods and X-ray crystallography. These derivatives have been used as precursors for the synthesis of novel heterocycles, underscoring their utility in medicinal chemistry and drug design (Mohammed A. Baashen et al., 2017).

Antimicrobial and Biological Activity

- Schiff bases of chitosan derived from pyrazole derivatives, including the compound of interest, have been evaluated for their antimicrobial activity against various bacterial and fungal strains. These studies highlight the compound's potential in developing antimicrobial agents (A. Hamed et al., 2020).

- A series of pyrazole-4-carbaldehyde compounds were synthesized and characterized, showcasing their potential as antimicrobial, anti-fungal, and anti-oxidant agents. Molecular docking studies further support their biological activity, illustrating the compound's significance in pharmacological research (Manjunatha Bhat et al., 2016).

Mechanism of Action

Target of Action

It’s known that similar compounds often target enzymes or receptors involved in key biological processes .

Mode of Action

Similar compounds often interact with their targets through processes like electrophilic aromatic substitution . In such reactions, the compound forms a sigma-bond with the target, generating an intermediate, which then undergoes further reactions .

Biochemical Pathways

Similar compounds often affect pathways involving the biodegradation of aromatic compounds . These pathways can lead to the breakdown of the compound into less harmful substances .

Pharmacokinetics

The crystal structure of a similar compound has been studied, which could provide insights into its bioavailability .

Result of Action

Similar compounds often result in the formation of new compounds through reactions like electrophilic aromatic substitution .

Action Environment

Similar compounds have been studied in various environments, including solvent-free conditions , which could influence their reactivity and stability.

Future Directions

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O/c18-16-9-5-4-8-14(16)10-20-11-15(12-21)17(19-20)13-6-2-1-3-7-13/h1-9,11-12H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGRCLIMEYDNAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,7-Triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/no-structure.png)

![1-Acetyl-4-[2-hydroxy-3-(4-(2-pyridyl)piperazinyl)propoxy]-3-methoxybenzene](/img/structure/B2641728.png)

![N-(2-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2641731.png)

![[4-(5-methyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B2641735.png)

![3-(2-chloro-6-fluorobenzyl)-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2641737.png)